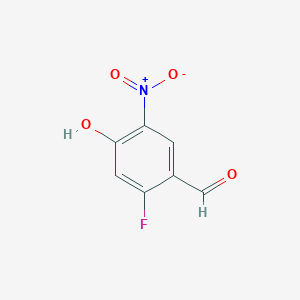

2-Fluoro-4-hydroxy-5-nitrobenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-4-hydroxy-5-nitrobenzaldehyde is a chemical compound with the molecular formula C7H4FNO4 . It has a molecular weight of 185.11 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a fluoro group at the 2nd position, a hydroxy group at the 4th position, and a nitro group at the 5th position .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that nitroaromatic compounds like this can interact with other substances. For instance, 2-hydroxy-5-nitrobenzaldehyde has been studied for its interaction with chlorogenic acid (CHL) with the components of the rat hepatic glucose 6-phosphatase system .Physical and Chemical Properties Analysis

This compound is a solid at 20°C . The compound has a melting point range of 57.0 to 61.0°C .Aplicaciones Científicas De Investigación

1. Precursor in Radiopharmaceuticals Synthesis

2-Fluoro-4-hydroxy-5-nitrobenzaldehyde and its derivatives have been studied for their potential as precursors in the synthesis of radiopharmaceutical agents for positron emission tomography (PET). These compounds, due to their labile protective groups, allow for the removal of these groups without using aggressive chemicals, which is crucial for the automation of radiopharmaceutical synthesis (Orlovskaja et al., 2016).

2. Role in Stereoselective Synthesis

This compound is involved in the stereoselective synthesis of 2-aminobenzylidene derivatives. The use of 2-fluoro-5-nitrobenzaldehyde, among other halobenzaldehydes, in a convergent 3-component approach allows for the creation of these derivatives with high stereoselectivity and yield (Xu et al., 2014).

3. Application in Cyclocondensation Reactions

In a study exploring cyclocondensation reactions, 2-fluoro-5-nitrobenzaldehyde was used with amidines to synthesize 3-aminoisoquinolines. This compound allows for diverse reaction products depending on the structure of the amidine, indicating its utility in versatile chemical synthesis (Dar'in et al., 2004).

4. Investigation in Molecular Geometry and Rotational Barriers

Research on the internal rotational barriers of nitro compounds, including 2-nitrobenzaldehyde derivatives, utilized density functional theory. This study provides insights into the molecular geometries, distortions, and torsional potentials of these compounds, which are crucial for understanding their chemical behavior (Chen & Chieh, 2002).

5. Study in Crystal Structure and Interactions

The crystal structure and interaction studies of similar compounds, like 2-hydroxy-3-iodo-5-nitrobenzaldehyde, reveal the nature of intermolecular forces and bonding in these substances. This research helps in understanding the physical and chemical properties related to the structure of such compounds (Garden et al., 2004).

Safety and Hazards

This compound is classified under GHS07 for safety. It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Mecanismo De Acción

Target of Action

A similar compound, pnu-286607, has been identified as an antibacterial agent that acts by inhibiting bacterial dna gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It is essential for the replication of bacteria, making it a significant target for antibacterial drugs.

Mode of Action

Compounds with similar structures have been known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure of the target molecules, thereby affecting their function.

Pharmacokinetics

Its lipophilicity and water solubility, which are key factors influencing drug bioavailability, have been noted .

Propiedades

IUPAC Name |

2-fluoro-4-hydroxy-5-nitrobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO4/c8-5-2-7(11)6(9(12)13)1-4(5)3-10/h1-3,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOHNWCMTKVWQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])O)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-34-3 |

Source

|

| Record name | 2-Fluoro-4-hydroxy-5-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,2'-bifuran]-5-ylmethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2403038.png)

![1-[(4-Chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2403046.png)

![(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-1-yl)methanol](/img/structure/B2403047.png)

![5-bromo-2-chloro-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2403050.png)

![2-Chloro-N-(6-oxo-7-azaspiro[3.5]nonan-9-yl)acetamide](/img/structure/B2403051.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-ethylbutan-1-one](/img/structure/B2403055.png)

![Methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride](/img/structure/B2403056.png)

![N-cyclohexyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide](/img/structure/B2403058.png)

![5-chloro-N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2403060.png)